![molecular formula C9H12N2O B14328596 Formamide, N-[2-(phenylamino)ethyl]- CAS No. 111154-10-0](/img/structure/B14328596.png)
Formamide, N-[2-(phenylamino)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formamide, N-[2-(phenylamino)ethyl]- is an organic compound that belongs to the class of amides It is characterized by the presence of a formamide group attached to a phenylaminoethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-[2-(phenylamino)ethyl]- can be achieved through several methods. One common approach involves the reaction of formic acid with an appropriate amine. For instance, the reaction of formic acid with 2-(phenylamino)ethylamine can yield the desired formamide compound. The reaction typically requires a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of formamides often involves the carbonylation of ammonia or amines. This process can be adapted to produce Formamide, N-[2-(phenylamino)ethyl]- by using 2-(phenylamino)ethylamine as the starting material. The reaction conditions typically involve elevated temperatures and pressures to ensure efficient conversion.
Analyse Chemischer Reaktionen
Types of Reactions
Formamide, N-[2-(phenylamino)ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The phenylaminoethyl moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Formamide, N-[2-(phenylamino)ethyl]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein folding due to its amide functionality.
Industry: Utilized in the production of polymers and other materials due to its ability to form stable amide bonds.
Wirkmechanismus
The mechanism by which Formamide, N-[2-(phenylamino)ethyl]- exerts its effects involves interactions with various molecular targets. The amide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in biological systems. These interactions can affect enzyme activity, protein folding, and other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylformamide (DMF): A widely used solvent in organic synthesis.
N-Methylformamide: Another formamide derivative with similar properties.
Acetamide: A simpler amide with different reactivity and applications.
Uniqueness
Formamide, N-[2-(phenylamino)ethyl]- is unique due to the presence of the phenylaminoethyl group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions in biological and chemical systems, making it valuable for targeted applications.
Eigenschaften
CAS-Nummer |
111154-10-0 |
|---|---|
Molekularformel |
C9H12N2O |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
N-(2-anilinoethyl)formamide |
InChI |
InChI=1S/C9H12N2O/c12-8-10-6-7-11-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2,(H,10,12) |
InChI-Schlüssel |
RQUOVBMKYXZTBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NCCNC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


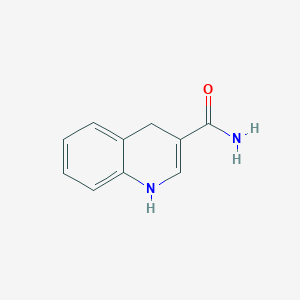
![3,5-Dichloro-4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]aniline](/img/structure/B14328525.png)
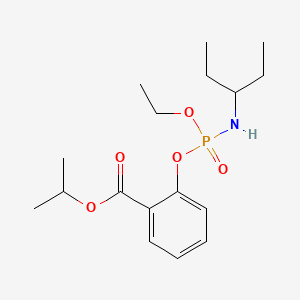

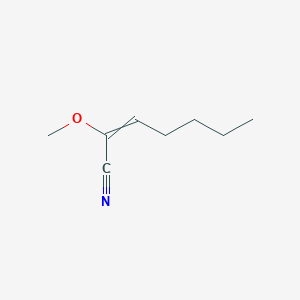
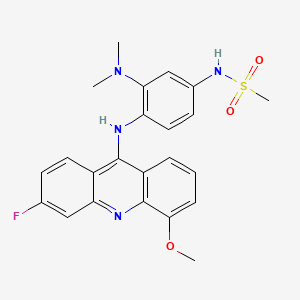
![{[(2-Chloroethenyl)oxy]methyl}benzene](/img/structure/B14328544.png)
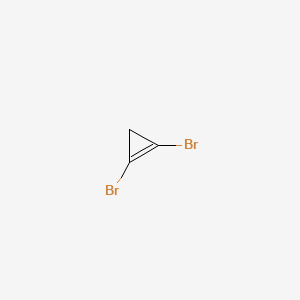

![2-[1-(Hydroxyacetyl)cyclopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14328559.png)
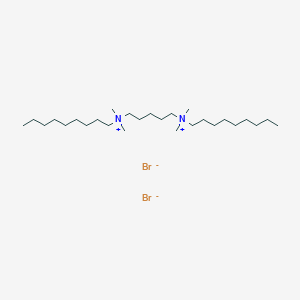
![1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene](/img/structure/B14328577.png)


